Cas no 72114-82-0 (2-Hydroxy-2-(trifluoromethyl)butyric acid)

2-Hydroxy-2-(trifluoromethyl)butyric acid structure
72114-82-0 structure
Product name:2-Hydroxy-2-(trifluoromethyl)butyric acid
CAS No:72114-82-0
MF:C5H7F3O3
Molecular Weight:172.10248
MDL:MFCD00190638
CID:562678
PubChem ID:2775113

2-Hydroxy-2-(trifluoromethyl)butyric acid 化学的及び物理的性質

名前と識別子

    • 2,3-DICHLORO-1-PROPENE
    • 2-HYDROXY-2-(TRIFLUOROMETHYL)BUTYRIC ACID
    • DTXSID10379390
    • AKOS005254983
    • MFCD00190638
    • SCHEMBL1000252
    • 2-hydroxy-2-(trifluoromethyl)butanoic Acid
    • HPUAIGRGCRIKGO-UHFFFAOYSA-N
    • 114645-35-1
    • FT-0612524
    • A803211
    • 2-hydroxy-2-(trifluoromethyl)butanoicAcid
    • 72114-82-0
    • Butanoic acid, 2-hydroxy-2-(trifluoromethyl)-
    • 2-oxidanyl-2-(trifluoromethyl)butanoic acid
    • 2-Hydroxy-2-(trifluoromethyl)butyric acid
    • MDL: MFCD00190638
    • インチ: InChI=1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)
    • InChIKey: HPUAIGRGCRIKGO-UHFFFAOYSA-N
    • SMILES: CCC(C(=O)O)(C(F)(F)F)O

計算された属性

  • 精确分子量: 172.03471
  • 同位素质量: 172.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5Ų
  • XLogP3: 1

じっけんとくせい

  • 密度みつど: 1.438
  • Boiling Point: 195-198ºC
  • フラッシュポイント: 109.6°C
  • Refractive Index: 1.395
  • PSA: 57.53
  • LogP: 0.77440

2-Hydroxy-2-(trifluoromethyl)butyric acid Security Information

  • 安全术语:R26;R36/37/39
  • Risk Phrases:R34;R36/37/38

2-Hydroxy-2-(trifluoromethyl)butyric acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Oakwood
001576-1g
2-Hydroxy-2-(trifluoromethyl)butanoic acid
72114-82-0 90%
1g
$50.00 2024-07-19
Fluorochem
001576-5g
2-Hydroxy-2-(trifluoromethyl)butanoic acid
72114-82-0 90%
5g
£115.00 2022-03-01
TRC
H712120-50mg
2-Hydroxy-2-(trifluoromethyl)butyric acid
72114-82-0
50mg
$ 50.00 2022-06-04
Fluorochem
001576-1g
2-Hydroxy-2-(trifluoromethyl)butanoic acid
72114-82-0 90%
1g
£39.00 2022-03-01
eNovation Chemicals LLC
Y1259111-1g
Butanoic acid, 2-hydroxy-2-(trifluoromethyl)-
72114-82-0 90%
1g
$260 2024-07-28
Oakwood
001576-5g
2-Hydroxy-2-(trifluoromethyl)butanoic acid
72114-82-0 90%
5g
$225.00 2024-07-19
eNovation Chemicals LLC
Y1259111-25g
Butanoic acid, 2-hydroxy-2-(trifluoromethyl)-
72114-82-0 90%
25g
$1765 2024-07-28
Chemenu
CM543794-5g
2-Hydroxy-2-(trifluoromethyl)butyric acid
72114-82-0 95%+
5g
$294 2024-07-24
Fluorochem
001576-25g
2-Hydroxy-2-(trifluoromethyl)butanoic acid
72114-82-0 90%
25g
£472.00 2022-03-01
Oakwood
001576-25g
2-Hydroxy-2-(trifluoromethyl)butanoic acid
72114-82-0 90%
25g
$995.00 2024-07-19

2-Hydroxy-2-(trifluoromethyl)butyric acid 関連文献

2-Hydroxy-2-(trifluoromethyl)butyric acidに関する追加情報

Exploring the Potential of 2,3-DICHLORO-1-PROPENE: A Comprehensive Overview

The compound 2,3-DICHLORO-1-PROPENE, also known by its CAS Registry Number 72114-82-0, is a versatile and significant molecule in various industrial and scientific applications. This alkenyl chloride derivative has garnered attention due to its unique chemical properties and wide-ranging uses across multiple sectors, including pharmaceuticals, agriculture, and materials science.

Known for its chemical stability and reactive double bond, 2,3-DICHLORO-1-PROPENE serves as an important intermediate in the synthesis of various organic compounds. Its structure, featuring two chlorine atoms at positions 2 and 3 on a propene backbone, makes it highly reactive yet stable enough for controlled reactions under specific conditions.

Recent studies have highlighted the potential of 2,3-DICHLORO-1-PROPENE in the development of novel agrochemicals. Researchers have explored its role in creating more efficient and environmentally friendly pesticides, leveraging its ability to participate in complex organic reactions that yield bioactive compounds. These advancements underscore the compound's importance in sustainable agriculture.

Moreover, the compound has shown promise in pharmaceutical research. Its unique structure allows for the synthesis of biologically active molecules, including those with potential anticancer and anti-inflammatory properties. Ongoing investigations into its reactivity and selectivity are paving the way for innovative drug discovery methodologies.

One of the most notable aspects of 2,3-DICHLORO-1-PROPENE is its chemical versatility. It can undergo a variety of reactions, including addition, substitution, and polymerization, making it a valuable tool in organic synthesis. This adaptability has led to its use in creating advanced materials, such as polymers with tailored properties for specific applications.

Recent advancements in green chemistry have also turned the spotlight on 2,3-DICHLORO-1-PROPENE. Its role in enabling cleaner and more efficient chemical processes aligns with global efforts to reduce environmental impact. By optimizing its use in industrial settings, scientists aim to develop more sustainable practices across multiple industries.

As research into 2,3-DICHLORO-1-PROPENE continues, new applications are being discovered, further solidifying its importance in modern science and industry. Its unique combination of reactivity and stability makes it an indispensable tool for innovation in fields ranging from medicine to materials science.

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